
2-Methyltetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride is a chemical compound known for its unique structural properties and reactivity It contains a thiolane ring, which is a five-membered ring with sulfur, and is functionalized with sulfonyl chloride and dioxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the thiolane derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.
Oxidation to Form Dioxo Groups: The oxidation of the thiolane ring to introduce dioxo groups can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfone derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form thiol derivatives.
Cyclization Reactions: The thiolane ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfones: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid: Similar thiolane ring structure but with a carboxylic acid group instead of sulfonyl chloride.
2-Methyl-1,1-dioxo-1lambda6-thiolane-4-sulfonylchloride: Similar structure but with the sulfonyl chloride group at a different position on the thiolane ring.
Uniqueness
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride is unique due to the specific positioning of the sulfonyl chloride group, which influences its reactivity and potential applications. The presence of both dioxo and sulfonyl chloride groups makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C5H9ClO4S2 |
|---|---|
Peso molecular |
232.7 g/mol |
Nombre IUPAC |
2-methyl-1,1-dioxothiolane-3-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO4S2/c1-4-5(12(6,9)10)2-3-11(4,7)8/h4-5H,2-3H2,1H3 |
Clave InChI |
KDLPPSUBPILDNH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCS1(=O)=O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


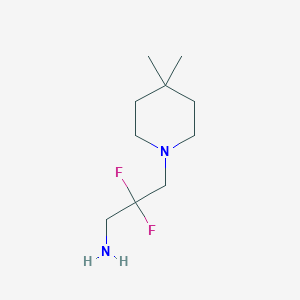


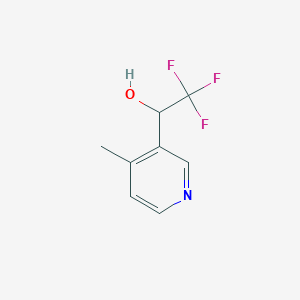
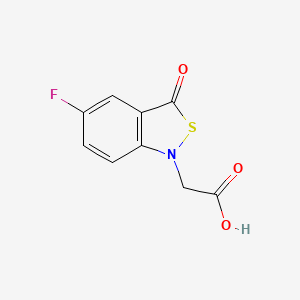

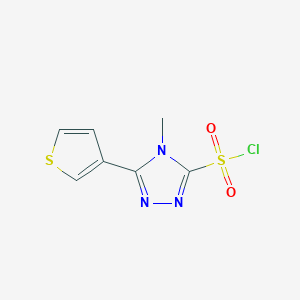
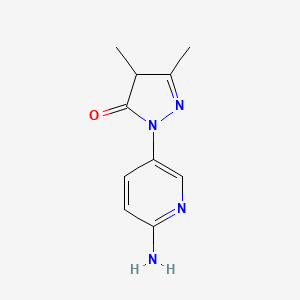
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
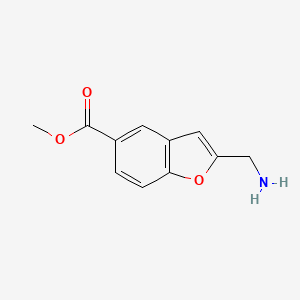
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)


